2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide is a useful research compound. Its molecular formula is C37H36N6O5S and its molecular weight is 676.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide represents a complex structure with potential biological activities that warrant detailed exploration. This article aims to elucidate the biological activity of this compound through a comprehensive review of available literature, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dioxoloquinazoline moiety : This segment is known for its diverse pharmacological properties.
- Phenylpiperazine group : Often associated with psychoactive effects and receptor modulation.
- Thioether linkage : May enhance lipophilicity and cell membrane permeability.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines effectively. The specific compound under review may also demonstrate similar activity due to its structural analogies.
Case Study: In Vitro Anticancer Activity
In a study assessing the cytotoxic effects of various quinazoline derivatives on MCF-7 breast cancer cells, it was reported that certain compounds displayed moderate to high cytotoxicity with IC50 values ranging from 10 to 30 µM. The compound may exhibit comparable efficacy based on its structural characteristics.
Neuropharmacological Effects
The phenylpiperazine component suggests potential interactions with neurotransmitter systems. Compounds containing piperazine rings have been extensively studied for their effects on serotonin and dopamine receptors.
Example: Serotonin Receptor Modulation
Research indicates that phenylpiperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic transmission. This could imply that the compound may possess anxiolytic or antidepressant properties.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : Interaction with specific receptors such as serotonin (5-HT) and dopamine receptors.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
Research has focused on understanding how modifications in the chemical structure influence biological activity. For instance, varying the substituents on the phenylpiperazine ring can significantly alter receptor affinity and selectivity.
Key Findings from SAR Studies
- Substituents at the para position of the phenyl ring enhance binding affinity to serotonin receptors.
- The presence of electron-withdrawing groups increases cytotoxicity against cancer cell lines.
Toxicity Profile
An essential aspect of evaluating any new compound is its safety profile. Initial toxicity assessments indicate that compounds similar to the target compound exhibit low toxicity in vitro, suggesting a favorable therapeutic index.
Eigenschaften
IUPAC Name |
2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N6O5S/c1-2-33(34(44)39-22-26-7-6-14-38-21-26)49-37-40-30-20-32-31(47-24-48-32)19-29(30)36(46)43(37)23-25-10-12-27(13-11-25)35(45)42-17-15-41(16-18-42)28-8-4-3-5-9-28/h3-14,19-21,33H,2,15-18,22-24H2,1H3,(H,39,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRBQFOTPBAAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.